(3R,4R)-4-(4-hydroxypiperidin-1-yl)-1-[(2,3,6-trifluorophenyl)methyl]piperidin-3-ol
Overview
Description
(3’R*,4’R*)-1’-(2,3,6-trifluorobenzyl)-1,4’-bipiperidine-3’,4-diol is a synthetic organic compound that features a bipiperidine core with a trifluorobenzyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3’R*,4’R*)-1’-(2,3,6-trifluorobenzyl)-1,4’-bipiperidine-3’,4-diol typically involves multi-step organic reactions. A common approach might include:
Formation of the bipiperidine core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the trifluorobenzyl group: This step often involves nucleophilic substitution reactions where a trifluorobenzyl halide reacts with the bipiperidine intermediate.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming ketones or carboxylic acids.
Reduction: Reduction reactions might convert ketones or aldehydes back to alcohols.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce or replace functional groups on the benzyl ring or the bipiperidine core.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogenated reagents (e.g., trifluorobenzyl chloride) and bases (e.g., sodium hydroxide) for nucleophilic substitution.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while substitution could introduce various functional groups.
Scientific Research Applications
Chemistry
In chemistry, (3’R*,4’R*)-1’-(2,3,6-trifluorobenzyl)-1,4’-bipiperidine-3’,4-diol can be used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound might be studied for its interactions with biological macromolecules, such as proteins or nucleic acids.
Medicine
In medicinal chemistry, the compound could be investigated for its potential therapeutic effects, such as acting as an enzyme inhibitor or receptor modulator.
Industry
In industry, the compound might be used in the development of pharmaceuticals or as an intermediate in the synthesis of other chemical products.
Mechanism of Action
The mechanism of action of (3’R*,4’R*)-1’-(2,3,6-trifluorobenzyl)-1,4’-bipiperidine-3’,4-diol would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, thereby modulating their activity. The pathways involved might include signal transduction pathways or metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
- (3’R,4’R)-1’-(2,3,6-trifluorobenzyl)-1,4’-bipiperidine-3’,4-diol**: Similar compounds might include other bipiperidine derivatives with different substituents on the benzyl ring or variations in the hydroxylation pattern.
Uniqueness
The uniqueness of (3’R*,4’R*)-1’-(2,3,6-trifluorobenzyl)-1,4’-bipiperidine-3’,4-diol lies in its specific trifluorobenzyl substitution and the stereochemistry of the bipiperidine core, which can influence its chemical reactivity and biological activity.
Properties
IUPAC Name |
(3R,4R)-4-(4-hydroxypiperidin-1-yl)-1-[(2,3,6-trifluorophenyl)methyl]piperidin-3-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23F3N2O2/c18-13-1-2-14(19)17(20)12(13)9-21-6-5-15(16(24)10-21)22-7-3-11(23)4-8-22/h1-2,11,15-16,23-24H,3-10H2/t15-,16-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOGHWPHIZQDWFI-HZPDHXFCSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)C2CCN(CC2O)CC3=C(C=CC(=C3F)F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@H]([C@@H]1N2CCC(CC2)O)O)CC3=C(C=CC(=C3F)F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23F3N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.37 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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